Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)-
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Overview
Description
Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- is a complex organic compound with a molecular formula of C29H32N2O5 This compound is characterized by its intricate structure, which includes multiple methoxy groups and a dibenzoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The compound can be reduced to simpler forms by the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler amine compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and dibenzoquinoline-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets Benzamide, N-((5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo(de,g)quinolin-3-yl)methyl)-, (S)- apart is its unique combination of methoxy groups and the specific configuration of the dibenzoquinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
81074-94-4 |
---|---|
Molecular Formula |
C29H32N2O5 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[[(6aS)-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H32N2O5/c1-31-12-11-19-21(16-30-29(32)17-9-7-6-8-10-17)27(35-4)28(36-5)26-20-15-24(34-3)23(33-2)14-18(20)13-22(31)25(19)26/h6-10,14-15,22H,11-13,16H2,1-5H3,(H,30,32)/t22-/m0/s1 |
InChI Key |
ILXXCCKMTGQDEG-QFIPXVFZSA-N |
Isomeric SMILES |
CN1CCC2=C(C(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1CCC2=C(C(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)CNC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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